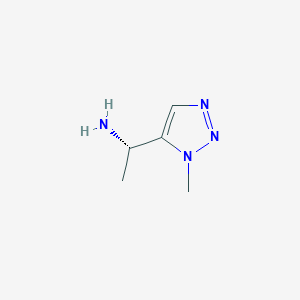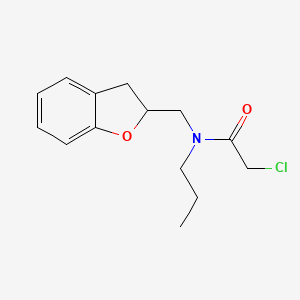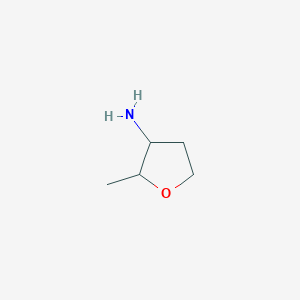![molecular formula C21H23O3P B2991222 (3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole CAS No. 1835717-07-1](/img/structure/B2991222.png)
(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole is a complex organic compound with a unique structure that combines elements of benzofuran and benzoxaphosphole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole involves multiple steps, starting with the preparation of the benzofuran and benzoxaphosphole precursors. These precursors are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can modulate various biological processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Benzoxaphosphole derivatives: Compounds with variations in the benzoxaphosphole moiety.
Uniqueness
(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro3,2-fbenzofuran-8-yl)-2H-1,3-benzoxaphosphole is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(3R)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23O3P/c1-21(2,3)25-12-24-16-6-4-5-15(20(16)25)17-18-13(7-9-22-18)11-14-8-10-23-19(14)17/h4-6,11H,7-10,12H2,1-3H3/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRAPIYTGCMEN-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC5=C3OCC5)CCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C(=CC5=C3OCC5)CCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2991141.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)



![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)




![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)
